molecular formula C10H6D9N B1148877 4-N-BUTYL-D9-ANILINE CAS No. 1219794-78-1

4-N-BUTYL-D9-ANILINE

Cat. No. B1148877
CAS RN: 1219794-78-1
M. Wt: 158.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-BUTYL-D9-ANILINE, also known as 1-Amino-4-butylbenzene, is a compound with an isotopic enrichment of 98 atom % D . It has a molecular weight of 158.29 . It is used in various applications, including as a mammalian retinoid cycle inhibitor .


Molecular Structure Analysis

The molecular structure of 4-N-BUTYL-D9-ANILINE is represented by the formula CD3(CD2)3C6H4NH2 . This indicates that the compound is a deuterated version of 4-n-butylaniline, where the hydrogen atoms in the butyl group have been replaced with deuterium (D) atoms .


Physical And Chemical Properties Analysis

4-N-BUTYL-D9-ANILINE has a molecular weight of 158.29 . The compound is stable under recommended storage conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

4-N-BUTYL-D9-ANILINE is classified as toxic . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-N-BUTYL-D9-ANILINE involves the introduction of a deuterium isotope at the para position of aniline, followed by the addition of a butyl group to the nitrogen atom.", "Starting Materials": [ "Deuterated aniline", "Butyl lithium", "Diethyl ether", "Water", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Preparation of deuterated aniline by reacting aniline with deuterium oxide in the presence of a catalyst", "Preparation of butyl lithium by reacting n-butyl bromide with lithium metal in diethyl ether", "Addition of butyl lithium to deuterated aniline to form 4-N-BUTYL-D9-ANILINE", "Quenching the reaction with water", "Acidification of the solution with hydrochloric acid to protonate the amine", "Extraction of the product with ethyl acetate", "Washing the organic layer with sodium hydroxide solution to remove any acidic impurities", "Drying the organic layer with magnesium sulfate", "Evaporation of the solvent to obtain the pure product as a yellow oil" ] }

CAS RN

1219794-78-1

Product Name

4-N-BUTYL-D9-ANILINE

Molecular Formula

C10H6D9N

Molecular Weight

158.29

synonyms

4-N-BUTYL-D9-ANILINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.